2-(tert-Butyl)tetrahydro-2H-pyran-4-amine

Description

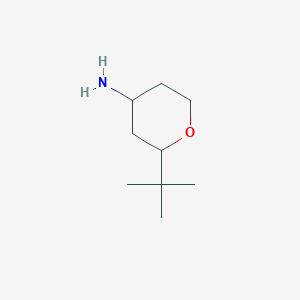

Structure

2D Structure

Propriétés

IUPAC Name |

2-tert-butyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-9(2,3)8-6-7(10)4-5-11-8/h7-8H,4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFYAMLANWTHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(CCO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier. These properties could impact the bioavailability of the compound, influencing its pharmacological effects.

Activité Biologique

2-(tert-Butyl)tetrahydro-2H-pyran-4-amine, a compound characterized by its unique tetrahydropyran structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and effects observed in various studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Name : this compound

- CAS Number : 1340194-27-5

The presence of a tert-butyl group enhances its lipophilicity, which may influence its interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may modulate enzyme activity and influence cell signaling pathways.

Target Interactions

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which can lead to altered levels of metabolites and affect cellular functions.

- Cell Signaling Modulation : It may influence pathways such as the Wnt signaling pathway, which is crucial for cell proliferation and differentiation.

The compound exhibits several biochemical properties that contribute to its biological activity:

| Property | Description |

|---|---|

| Solubility | Moderately soluble in organic solvents; poor solubility in water |

| Lipophilicity | High due to the tert-butyl group |

| Stability | Stable under standard laboratory conditions; however, degradation products may exhibit different activities |

Cellular Effects

Research indicates that this compound can significantly affect cellular processes:

- Gene Expression : The compound may alter gene expression profiles, leading to changes in cellular metabolism.

- Apoptosis Induction : At certain concentrations, it can induce apoptosis in specific cell lines, suggesting potential applications in cancer therapy.

Dosage Effects in Animal Models

Studies involving animal models have demonstrated that the effects of the compound vary significantly with dosage:

- Therapeutic Range : Lower doses have shown beneficial effects on enzyme modulation and cell signaling.

- Toxicity at High Doses : Higher concentrations can lead to adverse effects such as organ damage and systemic toxicity.

Table 2: Dosage Effects Observed in Animal Models

| Dosage (mg/kg) | Observed Effect |

|---|---|

| 1 | Modulation of enzyme activity |

| 10 | Induction of apoptosis |

| 50 | Toxicity signs (organ damage) |

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Enzyme Activity : A study demonstrated that the compound inhibited specific enzymes involved in nucleotide metabolism, leading to decreased proliferation rates in cancer cell lines .

- Apoptosis Induction Study : Another research effort highlighted the compound's ability to induce apoptosis through modulation of apoptotic pathways, showcasing its potential as an anticancer agent .

- Metabolic Pathway Analysis : Research indicated that the compound interacts with metabolic enzymes, influencing eicosanoid biosynthesis and affecting inflammatory responses .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound exhibits noteworthy biological activity, making it a candidate for drug development. Its structure, characterized by a tetrahydropyran ring and an amine functional group, suggests possible interactions with biological targets such as receptors or enzymes.

Research indicates that compounds similar to 2-(tert-Butyl)tetrahydro-2H-pyran-4-amine can exhibit:

- Antimicrobial properties : Investigations into related compounds have shown efficacy against various bacterial strains.

- Anticancer activity : Preliminary studies suggest that derivatives may inhibit cancer cell proliferation, indicating potential for oncological applications.

Further studies are necessary to elucidate the precise mechanisms of action and therapeutic windows.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods, often involving the modification of existing chemical frameworks to enhance biological activity.

2.1. Synthesis Techniques

Common synthetic routes include:

- Reductive Alkylation : This method utilizes readily available starting materials, allowing for the efficient formation of the tetrahydropyran ring structure. Example Reaction:

- Cyclization Reactions : Utilizing various reagents to promote cyclization can yield the desired compound with high selectivity.

Case Studies and Research Findings

Several studies have explored the applications of compounds related to this compound:

3.1. Pharmacological Studies

A study published in Molecules demonstrated that derivatives of tetrahydropyran exhibited significant cytotoxicity against human neuroblastoma cells, with IC50 values indicating potent activity at low concentrations .

3.2. Synthetic Research

Research highlighted in Organic Letters detailed a streamlined synthesis of spirocyclic derivatives from tetrahydropyran precursors, showcasing the versatility of these compounds in creating complex molecular architectures .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C10H19N1O | Tetrahydropyran ring with amine functionality | Potential antimicrobial and anticancer |

| tert-butyl ((3S,4S)-4-amino-tetrahydro-2H-pyran) | C10H19N1O | Different stereochemistry influencing activity | Antimicrobial properties noted |

| N-(tetrahydro-2H-pyran-2-yloxy)succinimide | C10H15N1O3 | Succinimide moiety enhances reactivity | Used in peptide synthesis |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional nuances of 2-(tert-Butyl)tetrahydro-2H-pyran-4-amine can be elucidated by comparing it with analogous tetrahydropyran-4-amine derivatives. Below is a comprehensive analysis supported by experimental data and applications:

Table 1: Structural and Functional Comparison of Tetrahydro-2H-pyran-4-amine Derivatives

Key Comparative Insights

Steric and Electronic Effects :

- The tert-butyl group in this compound imposes significant steric hindrance, reducing unwanted side reactions in catalytic processes (e.g., Suzuki couplings) compared to smaller substituents like methyl or isopropyl .

- In contrast, N-isopropyltetrahydro-2H-pyran-4-amine (MW 143.23) exhibits lower steric bulk, facilitating faster reaction kinetics in nucleophilic substitutions .

Lipophilicity and Bioavailability :

- The tert-butyl group increases lipophilicity (logP ~2.5 estimated), enhancing blood-brain barrier penetration compared to polar derivatives like Tetrahydro-2H-pyran-4-amine acetate (MW 161.20), which has higher aqueous solubility due to its ionic acetate group .

Synthetic Utility: 4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine (CAS 1017451-67-0) demonstrates the role of halogenated aromatic groups in targeting electron-rich biological sites, a contrast to the aliphatic tert-butyl group’s non-specific hydrophobic interactions . 5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine (CAS 1159814-73-9) integrates a pyridine ring, enabling coordination with metal catalysts in cross-coupling reactions—a feature absent in the tert-butyl variant .

Thermal and Spectral Properties :

- N-Methyltetrahydro-2H-pyran-4-amine (CAS 220641-87-2) displays distinct IR peaks at 2953 cm⁻¹ (C-H stretch) and 1760 cm⁻¹ (ester C=O), whereas the tert-butyl derivative’s IR spectrum shows stronger aliphatic C-H stretches (2850–2950 cm⁻¹) due to its branched structure .

Méthodes De Préparation

Reductive Alkylation of 4-N-Boc-Aminopiperidine with Tetrahydropyran-4-one

One documented approach involves the reductive alkylation of 4-N-Boc-aminopiperidine with tetrahydropyran-4-one as a key intermediate step, which can be adapted for the synthesis of 2-(tert-butyl)tetrahydro-2H-pyran-4-amine derivatives.

- Reactants: 4-N-Boc-aminopiperidine, tetrahydropyran-4-one, acetic acid, and a reducing agent.

- Conditions: Stirring in dichloromethane (CH2Cl2) at room temperature for 2 days.

- Workup: Washing with saturated potassium carbonate solution, drying, concentration, and purification by column chromatography.

- Yield: Approximately 57% yield of the purified product as a white solid.

This method emphasizes the use of protecting groups (Boc) to control amine reactivity and the careful selection of solvents and mild acidic conditions to facilitate reductive alkylation without side reactions.

Three-Step Assembly via Cyclic Nitroso Acetals and Oxidative Cleavage

A sophisticated synthetic route to tetrahydropyran derivatives with amino substituents involves a three-step assembly starting from isoxazoline 2-oxides, which are converted into cyclic nitroso acetals.

- C,C-Coupling: Silyl ketene acetal reacts with a nitronate function under silyl triflate catalysis to form the carbon skeleton.

- Oxidative Cleavage: The endocyclic N–O bond of the cyclic nitroso acetal is cleaved oxidatively using meta-chloroperoxybenzoic acid (mCPBA), which also promotes lactone ring closure.

- Reduction: The resulting β-nitro-δ-lactones are reduced with amalgamated aluminum to furnish the tetrahydropyran scaffold with an amino group at the 4-position.

Yields: The oxidative cleavage step yields β-nitro-δ-lactones in 63–85% yields, indicating good efficiency.

This method is notable for its strategic use of oxidative cleavage to form the tetrahydropyran ring and install the amino functionality with control over stereochemistry. It is particularly useful for synthesizing 4-aminotetrahydropyran-2-ones, which are closely related to the target compound.

Boc Protection and Dehydration Reactions in the Synthesis of tert-Butyl Substituted Amines

Another approach involves the preparation of tert-butyl substituted amines via Boc protection and dehydration reactions starting from substituted anilines.

- Starting from 2-nitro-4-bromoaniline, Boc anhydride is added in the presence of triethylamine at 0°C to yield tert-butyl 2-nitro-4-bromo phenyl carbamate.

- The reaction mixture is stirred at room temperature, followed by aqueous workup and purification by column chromatography.

- The crude product is obtained as a yellow solid with a high yield (~91%).

Although this example focuses on aromatic carbamate derivatives, the methodology of Boc protection and dehydration can be adapted to prepare tert-butyl substituted tetrahydropyran amines by analogous protection and functional group transformations.

Summary Table of Preparation Methods

Research Findings and Analysis

The three-step assembly via cyclic nitroso acetals is a highly effective method for constructing the tetrahydropyran ring with an amino substituent at the 4-position, offering good yields and stereochemical control. This method is particularly valuable when the target compound requires precise stereochemistry and functional group placement.

The reductive alkylation approach provides a straightforward synthetic route that can be scaled and modified depending on the desired substitution pattern. The use of Boc protecting groups is critical for controlling amine reactivity and preventing side reactions during alkylation.

The Boc protection and dehydration strategy is a versatile method for introducing tert-butyl groups and amine functionalities, especially when starting from aromatic or heterocyclic amines. This method achieves high yields and can be integrated into multi-step syntheses involving carbamate intermediates.

Q & A

Q. Characterization Methods :

- Mass Spectrometry (MS) : ESI+ confirms molecular ions (e.g., m/z 469 [M + H]+ for intermediates) .

- Chromatography : Column chromatography (silica gel) and solvent optimization (EtOAC/DCM) resolve intermediates .

How can reaction conditions be optimized for introducing tert-butyl groups in tetrahydro-2H-pyran derivatives?

Advanced Research Focus

The tert-butyl group is typically introduced via Boc protection or alkylation. Key considerations include:

- Catalytic Systems : Pd/Cu catalysts enable efficient coupling of bulky tert-butyl moieties. For example, Pd(PPh₃)₂Cl₂ and CuI in THF achieve >80% yield in alkynylation steps .

- Temperature Control : Low temperatures (-78°C) prevent Boc group hydrolysis during protection .

- Solvent Selection : Polar aprotic solvents (e.g., DMAc) enhance solubility of halogenated pyrimidines in substitution reactions .

Contradictions : Alternative routes using LiAlH₄ reduction or Grignard reagents may compete; comparative studies are recommended to evaluate regioselectivity.

What analytical techniques are recommended for resolving and quantifying diastereomers in tetrahydro-2H-pyran derivatives?

Q. Basic Research Focus

- ¹H NMR Spectroscopy : Diastereomer ratios (e.g., cis:trans = 8:1) are determined via distinct splitting patterns and integration of proton signals (e.g., axial vs. equatorial protons in the pyran ring) .

- Chiral HPLC : Effective for enantiomeric resolution when coupled with chiral stationary phases (CSPs).

Q. Advanced Applications :

- Dynamic NMR (DNMR) : Detects rotational barriers in tert-butyl groups, influencing conformational stability .

- X-ray Crystallography : Resolves absolute stereochemistry of crystalline intermediates, critical for structure-activity relationship (SAR) studies.

What strategies are effective for maintaining stereochemical control during the synthesis of this compound?

Q. Advanced Research Focus

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-Boc-protected amines) ensures stereochemical fidelity .

- Asymmetric Catalysis : Chiral Pd complexes (e.g., BINAP ligands) in coupling reactions improve enantiomeric excess (ee) .

- Temperature and Solvent Effects : Lower reaction temperatures (-78°C to 0°C) reduce epimerization risks in Boc-protected intermediates .

Case Study : In the synthesis of (2R,4S)-2-(tert-butyl)-4-methyltetrahydro-2H-pyran, strict N₂ atmosphere and anhydrous THF minimized racemization, achieving 82% yield of the major diastereomer .

How can computational chemistry aid in predicting the reactivity of intermediates in the synthesis of this compound?

Q. Advanced Research Focus

- Retrosynthetic Analysis : AI-powered tools (e.g., Template_relevance Reaxys) predict feasible routes by mining reaction databases .

- DFT Calculations : Model transition states for key steps (e.g., Pd-catalyzed coupling) to optimize activation energy and selectivity .

- Molecular Dynamics (MD) : Simulate solvent effects on Boc deprotection kinetics, guiding solvent selection (e.g., DCM vs. THF) .

Example : Computational screening identified THF as optimal for alkynylation due to its ability to stabilize CuI intermediates .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

- Catalyst Loading : Reduce Pd content (e.g., from 5 mol% to 1 mol%) via ligand optimization (e.g., bulky phosphines) to lower costs .

- Purification : Replace column chromatography with crystallization (e.g., using EtOAc/hexane mixtures) for gram-scale batches .

- Byproduct Management : Monitor and remove halogenated byproducts (e.g., iodopyrimidines) via aqueous washes to meet purity standards (>95%) .

Data Highlight : Pilot-scale reactions achieved 10.7 mmol yield of tert-butyl ((4-((2-chloro-5-iodopyrimidin-4-yl)amino)tetrahydro-2H-pyran-4-yl)methyl)carbamate with 85% purity post-column chromatography .

How does the tert-butyl group influence the physicochemical properties of tetrahydro-2H-pyran derivatives?

Q. Basic Research Focus

- Lipophilicity : The tert-butyl group increases logP values, enhancing blood-brain barrier penetration in CNS drug candidates .

- Steric Effects : Hinders nucleophilic attack at the pyran oxygen, improving stability in acidic conditions (e.g., simulated gastric fluid) .

- Thermal Stability : Differential scanning calorimetry (DSC) shows tert-butyl derivatives exhibit higher melting points (e.g., 120–150°C) compared to methyl analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.